molecular formula C20H16BrNO B1644002 N-Benzyl-N-phenyl-4-bromobenzamide

N-Benzyl-N-phenyl-4-bromobenzamide

Cat. No.: B1644002
M. Wt: 366.2 g/mol
InChI Key: RFJRXQHCLHSMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-phenyl-4-bromobenzamide ( 198225-05-7) is an organic compound with the molecular formula C 20 H 16 BrNO and a molecular weight of 366.25 g/mol . This brominated benzamide derivative is offered as a high-purity solid for research applications. While the specific biological profile of this compound is not fully documented, its core structure is of significant interest in medicinal chemistry. The compound features a benzamide scaffold, which is a common motif in the development of bioactive molecules. Notably, N-phenylbenzamide derivatives have been extensively investigated as a class of DNA minor groove binders . These types of compounds can exhibit strong and selective binding to the minor groove of AT-rich DNA, such as the kinetoplast DNA (kDNA) found in trypanosomatid parasites. This mechanism can disrupt kDNA function and has shown promising antiprotozoal activity against organisms like Trypanosoma brucei (the causative agent of African sleeping sickness), Trypanosoma cruzi (Chagas disease), and Leishmania donovani (leishmaniasis) . Researchers may explore this compound as a chemical building block or a structural analog in the synthesis of novel molecules for biophysical studies, antiparasitic drug discovery, and structure-activity relationship (SAR) investigations. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use. Intended Use: This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16BrNO

Molecular Weight

366.2 g/mol

IUPAC Name

N-benzyl-4-bromo-N-phenylbenzamide

InChI

InChI=1S/C20H16BrNO/c21-18-13-11-17(12-14-18)20(23)22(19-9-5-2-6-10-19)15-16-7-3-1-4-8-16/h1-14H,15H2

InChI Key

RFJRXQHCLHSMRT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for N Benzyl N Phenyl 4 Bromobenzamide

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-Benzyl-N-phenyl-4-bromobenzamide, the key disconnection occurs at the carbon-nitrogen (C-N) bond of the amide functional group.

This disconnection reveals two primary precursors:

An acylating agent derived from 4-bromobenzoic acid .

The secondary amine, N-benzylphenylamine .

The 4-bromobenzoic acid requires activation to facilitate the amidation reaction. A common and effective strategy is its conversion to the more reactive acyl chloride, 4-bromobenzoyl chloride . Therefore, the synthesis logically begins from 4-bromobenzoic acid and N-benzylphenylamine as the fundamental building blocks.

Direct Amidation Approaches for N,N-Disubstituted Benzamides

Direct amidation is the foremost strategy for synthesizing N,N-disubstituted benzamides. This approach involves the reaction of an activated carboxylic acid with a secondary amine.

The conversion of the carboxylic acid group of 4-bromobenzoic acid into a highly reactive acid chloride is a critical step. This transformation significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the secondary amine.

Two of the most common and effective reagents for the synthesis of acyl chlorides from carboxylic acids are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents react with the carboxylic acid to replace the hydroxyl group with a chlorine atom, yielding the desired acyl chloride and gaseous byproducts, which helps to drive the reaction to completion.

Thionyl Chloride (SOCl₂): This reagent is widely used for its reliability and the convenient nature of its byproducts (sulfur dioxide and hydrogen chloride gas). The reaction can be catalyzed by a few drops of N,N-dimethylformamide (DMF). prepchem.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent. It often provides cleaner reactions and operates under milder conditions compared to thionyl chloride. Its byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are also volatile. orgsyn.org

Table 1: Comparison of Reagents for Acid Chloride Synthesis

Reagent Chemical Formula Key Advantages Common Byproducts
Thionyl Chloride SOCl₂ Cost-effective; Volatile byproducts (SO₂, HCl). prepchem.com SO₂, HCl

The optimization of reaction conditions is crucial for achieving high yields and purity of the resulting 4-bromobenzoyl chloride. The choice of solvent, temperature, and reaction time are key parameters.

For the reaction with thionyl chloride , 4-bromobenzoic acid is typically heated under reflux with an excess of the reagent. The reaction can be run neat or in an inert solvent such as dichloromethane. prepchem.com The addition of a catalytic amount of DMF can accelerate the reaction. prepchem.com

When using oxalyl chloride , the reaction is generally performed in an inert solvent like methylene (B1212753) chloride at room temperature. orgsyn.org The use of a solvent helps to control the reaction rate and temperature.

Table 2: Optimized Reaction Conditions for 4-bromobenzoyl chloride Synthesis

Reagent Solvent Temperature Catalyst Typical Duration
Thionyl Chloride Dichloromethane or neat Reflux prepchem.com DMF (catalytic) prepchem.com 2-3 hours

Once 4-bromobenzoyl chloride is synthesized, it is reacted with N-benzylphenylamine to form the final product, this compound. This is a classic example of nucleophilic acyl substitution. chemguide.co.uk

The reaction between a reactive acyl chloride and an amine is typically a rapid and high-yielding non-catalytic process . chemguide.co.uk The lone pair of electrons on the nitrogen atom of N-benzylphenylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. chemguide.co.uk This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the stable amide bond.

This reaction, often referred to as the Schotten-Baumann reaction, generates hydrogen chloride (HCl) as a byproduct. The HCl will react with the basic amine starting material or product. To prevent this and to drive the reaction to completion, a base is typically added to the reaction mixture to neutralize the HCl. Common bases used for this purpose include:

An excess of the amine reactant (N-benzylphenylamine).

A non-nucleophilic tertiary amine, such as triethylamine (B128534) or pyridine. nih.gov

The general procedure involves dissolving the acyl chloride in an inert solvent and cooling the solution before the dropwise addition of the amine. nih.gov While various catalytic methods exist for amide bond formation from less reactive starting materials, they are generally unnecessary for the highly efficient reaction between an acyl chloride and a secondary amine. researchgate.netpearson.com

Amidation Reaction with Secondary Amines (e.g., N-Benzylphenylamine)

Role of Coupling Reagents (e.g., Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP))

The synthesis of this compound, a tertiary amide, typically involves the coupling of 4-bromobenzoic acid and N-benzylaniline. This transformation is often facilitated by coupling reagents that activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices for this purpose. chemistrysteps.com

The primary function of a carbodiimide (B86325) like DCC is twofold: it prevents a premature acid-base reaction between the carboxylic acid and the amine, and it converts the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating the nucleophilic attack by the amine. chemistrysteps.com The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. organic-chemistry.org The amine attacks this intermediate, forming the amide bond and generating a dicyclohexylurea (DCU) byproduct. chemistrysteps.comorganic-chemistry.org While effective, a key drawback of using DCC is the removal of the insoluble DCU byproduct, although it can often be separated via filtration or chromatography. chemicalforums.com

4-Dimethylaminopyridine (DMAP) is frequently used as a catalyst in conjunction with DCC or EDC, particularly in esterifications, but it also plays a significant role in amidation. organic-chemistry.orgnih.gov DMAP acts as a potent nucleophilic catalyst and an acyl transfer agent. organic-chemistry.orgresearchgate.net It can react with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. nih.gov This intermediate is more susceptible to nucleophilic attack by the amine than the O-acylisourea itself, accelerating the reaction and often improving yields. organic-chemistry.orgnih.gov This catalytic role is especially critical when dealing with less reactive or sterically hindered amines. nih.govresearchgate.net

ReagentFunctionKey IntermediateByproduct
DCC Carboxylic acid activator; dehydrating agentO-acylisoureaDicyclohexylurea (DCU)
DMAP Nucleophilic catalyst; acyl transfer agentN-acylpyridinium ionRegenerated after reaction

In some protocols, particularly with electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of Hydroxybenzotriazole (HOBt) is employed to further enhance efficiency and suppress side reactions, such as the formation of N-acylurea. chemicalforums.comnih.gov

Alternative and Advanced Synthetic Pathways

Beyond traditional carbodiimide coupling, several advanced methodologies can be applied to the synthesis of this compound and its analogs.

Phosphonium (B103445) Salt-Mediated Amidation Strategies

Phosphonium salts offer a powerful alternative for activating carboxylic acids toward amidation. researchgate.net One effective method involves the in situ generation of phosphonium salts from reagents like triphenylphosphine (B44618) (PPh₃) and N-chlorophthalimide. nih.govacs.org This mixture generates reactive chloro- and imido-phosphonium salt species. These salts react with the carboxylic acid (4-bromobenzoic acid) to form an acyloxy-phosphonium intermediate, which is a highly activated form of the carboxylate. nih.govacs.org This activated species then readily undergoes direct amidation upon reaction with the amine (N-benzylaniline) to yield the final product, this compound, and triphenylphosphine oxide as a byproduct. nih.govacs.org These reactions are often performed at room temperature and can provide good to excellent yields. researchgate.netacs.org

Catalyst-Free and Metal-Free Transamidation Reactions for Related Benzamides

Transamidation, the conversion of one amide into another by reaction with an amine, has emerged as a valuable, atom-economical synthetic tool. rsc.orgnih.gov For structures related to benzamides, several catalyst-free and metal-free protocols have been developed. These methods often rely on the activation of a starting amide to weaken the C-N bond. acs.orgrsc.org

One strategy involves the transient N-functionalization of a secondary amide with a group like tert-butoxycarbonyl (Boc). acs.orgacs.org This activation makes the amide carbonyl more electrophilic and susceptible to nucleophilic attack. The reaction can proceed under mild, metal-free conditions, often at room temperature. acs.orgacs.org Another approach uses N-pivaloyl activated amides, which can undergo transamidation with amines under neat conditions (without solvent) and in the absence of any catalyst or additives. rsc.org While these methods are typically demonstrated on primary or secondary amides, the principles could be adapted for specific synthetic routes to tertiary benzamides. acs.orgnih.govacs.orgnih.gov

MethodActivating GroupConditionsAdvantages
N-Boc Activationtert-butoxycarbonyl (Boc)Mild, metal-free, room temp.High selectivity, operational simplicity acs.orgacs.org
N-Pivaloyl ActivationPivaloylCatalyst-free, base-free, neatEnvironmentally benign, excellent yields rsc.org
BF₃·OEt₂ MediationLewis Acid (BF₃)Solvent-freeBroad scope, good chemoselectivity rsc.org

Arylation Reactions for Structural Analogues and Derivatives

The 4-bromo substituent on the benzoyl ring of this compound is a versatile synthetic handle for creating a library of structural analogues. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

The Suzuki cross-coupling reaction, for example, can be used to couple the aryl bromide with various aryl boronic acids. researchgate.netnih.gov This reaction, typically employing a Pd(0) catalyst such as Pd(PPh₃)₄, allows for the formation of a new carbon-carbon bond, replacing the bromine atom with a new aryl or heteroaryl group. researchgate.net This strategy has been successfully used to synthesize a range of analogues from a (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide precursor, demonstrating its applicability to similar structures. researchgate.net

Other metal-catalyzed reactions can be used to form C-N bonds. The Chan-Evans-Lam (CEL) reaction, which uses copper catalysts, facilitates the N-arylation of amines with boronic acids. researchgate.net Similarly, the Ullmann condensation can achieve the N-arylation of amides or amines with aryl halides, also using a copper catalyst. researchgate.net These methods could be employed to construct analogues by modifying the N-phenyl or N-benzyl portions of the molecule.

Product Isolation and Purification Techniques

Following the synthesis, a crucial step is the isolation and purification of this compound to remove unreacted starting materials, reagents, and byproducts.

Work-up: The initial work-up procedure typically involves quenching the reaction mixture, followed by extraction. The reaction mixture might be diluted with an organic solvent and washed sequentially with an acidic solution (e.g., dilute HCl) to remove basic components like excess amine or DMAP, a basic solution (e.g., NaHCO₃) to remove acidic components like unreacted carboxylic acid, and finally with brine to remove residual water. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Chromatography: Column chromatography is the most common method for purifying the crude product. nih.gov A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). ijcce.ac.ir The polarity of the eluent is optimized to achieve good separation between the desired product and impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). nsf.gov

Recrystallization: If the crude product is obtained as a solid of sufficient purity, recrystallization can be an effective final purification step. This technique involves dissolving the crude solid in a minimum amount of a hot solvent or solvent mixture (e.g., ethyl acetate/n-hexane) and allowing it to cool slowly. ijcce.ac.ir As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration.

The final purity of the compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. nih.gov

Recrystallization from Appropriate Solvents (e.g., Ethanol (B145695), Ethyl Acetate)

Recrystallization is a widely employed technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

For N-substituted benzamides, polar organic solvents are often suitable for recrystallization. While specific experimental data for the recrystallization of this compound from single solvents like ethanol or ethyl acetate is not extensively detailed in the available literature, general principles for similar amide compounds suggest their potential utility. For instance, various N-substituted benzamide (B126) derivatives have been successfully recrystallized from ethanol. researchgate.netnih.gov

The process typically involves dissolving the crude this compound in a minimal amount of the hot solvent (e.g., boiling ethanol or ethyl acetate) to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals. The slow cooling process is crucial as it promotes the formation of a pure crystalline lattice, excluding the impurities which remain dissolved in the mother liquor. Once crystallization is complete, the purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent to remove any adhering mother liquor, and then dried to remove residual solvent.

The effectiveness of recrystallization is dependent on the selection of the appropriate solvent. Below is a conceptual data table illustrating the expected outcomes based on the properties of ethanol and ethyl acetate as recrystallization solvents for a compound like this compound.

SolventBoiling Point (°C)Solubility of Compound (Conceptual)Expected Purity ImprovementPotential Issues
Ethanol78Low at room temperature, high at boiling pointGood to ExcellentPotential for co-crystallization of polar impurities.
Ethyl Acetate77Moderate at room temperature, very high at boiling pointGoodHigher solubility at room temperature may lead to lower recovery yields.

Chromatographic Purification Methods (e.g., Column Chromatography)

Column chromatography is a powerful and versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For the purification of this compound, silica gel is a commonly used stationary phase due to its polar nature.

The crude compound is first dissolved in a small amount of a suitable solvent and loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents, known as the eluent or mobile phase, is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and their interaction with the stationary phase. Less polar compounds tend to travel faster down the column, while more polar compounds are retained more strongly by the silica gel and elute later.

For N-aryl benzamide derivatives, a common mobile phase consists of a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. The polarity of the eluent can be gradually increased during the separation process (gradient elution) to effectively separate compounds with a wide range of polarities. The progress of the separation is often monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified this compound.

While specific eluent systems for this compound are not explicitly detailed in the reviewed literature, a typical starting point for a compound of its nature would be a low polarity mixture, such as 19:1 hexane:ethyl acetate, with the polarity being increased as needed. mdpi.com The fractions are collected and the solvent is evaporated to yield the purified compound.

Below is a conceptual data table outlining the parameters for column chromatographic purification of a compound like this compound.

ParameterDescriptionTypical Values/Conditions
Stationary PhaseThe solid adsorbent material packed in the column.Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent)The solvent system that moves the sample through the column.Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate, or Dichloromethane/Hexane mixtures
Elution TechniqueThe method of passing the eluent through the column.Isocratic (constant eluent composition) or Gradient (increasing eluent polarity)
MonitoringTechnique to track the separation process.Thin-Layer Chromatography (TLC) with UV visualization
Expected OutcomeSeparation of the target compound from impurities based on polarity.This compound is expected to be moderately polar and will elute after non-polar impurities but before highly polar impurities.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Single Crystal Structure Determination

A definitive analysis of the three-dimensional structure of N-Benzyl-N-phenyl-4-bromobenzamide through single-crystal X-ray crystallography is currently precluded by the lack of published research containing the necessary crystallographic information file (CIF) or equivalent detailed structural data. Such a study would typically involve the following stages:

Crystal Growth and Optimization for Diffraction Quality

The initial step would involve the growth of high-quality single crystals of this compound suitable for X-ray diffraction. This process often requires screening various solvents and crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution, to obtain crystals of sufficient size and perfection.

Diffraction Data Collection and Processing Protocols

Once suitable crystals are obtained, they would be subjected to X-ray diffraction analysis. This involves mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is collected as a series of reflections, which are then processed to yield a set of structure factors.

Structure Solution and Refinement Methodologies

The collected diffraction data would be used to solve the crystal structure, typically employing direct methods or Patterson synthesis to obtain an initial model of the molecule. This model is then refined using least-squares methods to best fit the experimental data, leading to the final, precise atomic coordinates.

Detailed Analysis of Molecular Geometry and Conformation

A solved crystal structure would allow for a detailed analysis of the molecule's geometry, including bond lengths, bond angles, and torsion angles. This would reveal the specific conformation adopted by the N-benzyl and N-phenyl groups relative to the 4-bromobenzamide (B181206) core.

Investigation of Supramolecular Aggregation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing would be analyzed to identify and characterize any intermolecular interactions that stabilize the crystal lattice. In a molecule like this compound, one might anticipate the presence of C-H···O or C-H···π interactions. The bulky nature of the benzyl (B1604629) and phenyl substituents might also lead to significant van der Waals forces and potentially π-π stacking between the aromatic rings. Without a crystal structure, the nature and geometry of these crucial interactions remain speculative.

Spectroscopic Characterization Techniques

While a complete spectroscopic profile is not available in the literature for this compound, spectroscopic data for closely related compounds, such as N-benzyl-4-bromobenzamide, have been reported. This suggests that a full characterization of the target compound would involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data would provide valuable information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

The ¹H NMR spectrum of this compound would be acquired by dissolving the compound in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), and recording the spectrum on a high-field spectrometer. The resulting spectrum would show distinct signals corresponding to the different types of protons in the molecule.

The key expected proton signals are:

Aromatic Protons: Protons on the three aromatic rings (benzyl, N-phenyl, and 4-bromobenzoyl) would resonate in the downfield region, typically between 7.0 and 8.0 ppm. The protons on the 4-bromobenzoyl ring are expected to appear as two distinct doublets due to the influence of the bromine atom. The five protons of the benzyl group and the five protons of the N-phenyl group would likely appear as complex multiplets.

Benzylic Protons (-CH₂-): The two protons of the benzylic methylene (B1212753) group are chemically equivalent and would appear as a singlet. Due to the electronegativity of the adjacent nitrogen atom, this signal is expected to be in the range of 4.5 to 5.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~7.7-7.9 Doublet 2H Aromatic (H on 4-bromobenzoyl)
~7.5-7.7 Doublet 2H Aromatic (H on 4-bromobenzoyl)
~7.1-7.4 Multiplet 10H Aromatic (H on benzyl and N-phenyl)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Key expected carbon signals include:

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically deshielded and would appear as a singlet in the range of 165-175 ppm.

Aromatic Carbons: The various aromatic carbons would generate a series of signals between 110 and 150 ppm. The carbon atom bonded to the bromine (C-Br) would have a distinct chemical shift, as would the quaternary carbons of the aromatic rings.

Benzylic Carbon (-CH₂-): The benzylic carbon signal is expected in the range of 50-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Assignment
~165-175 Amide Carbonyl (C=O)
~110-150 Aromatic Carbons

To definitively assign proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal coupling correlations between adjacent protons. This would be particularly useful in assigning the protons within the individual aromatic spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For example, the benzylic proton singlet would correlate with the benzylic carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The sample would be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

Amide Carbonyl (C=O) Stretch: A strong, sharp absorption band between 1650 and 1690 cm⁻¹ is indicative of the tertiary amide carbonyl group.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond would appear in the region of 1300-1400 cm⁻¹.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic rings.

C-Br Stretch: A moderate to strong absorption in the lower frequency "fingerprint region," typically between 500 and 600 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Table 3: Predicted IR Absorption Frequencies for this compound

Frequency (cm⁻¹) Vibrational Mode Functional Group
>3000 C-H Stretch Aromatic
~1650-1690 C=O Stretch Tertiary Amide
~1300-1400 C-N Stretch Amide

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Determination

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps confirm the molecular weight and aspects of the structure. The molecular formula C₂₀H₁₆BrNO gives a molecular weight of approximately 366.25 g/mol .

In an electron ionization (EI) mass spectrum, the following would be expected:

Molecular Ion Peak ([M]⁺): A pair of peaks corresponding to the intact molecule would be observed at m/z ≈ 365 and 367. The two peaks would have nearly equal intensity (a 1:1 ratio) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Key Fragment Ions: Fragmentation of the parent molecule would lead to several characteristic ions. Common fragmentation pathways would include the loss of a bromine atom ([M-Br]⁺), cleavage of the benzoyl group, or formation of the benzyl cation ([C₇H₇]⁺ at m/z = 91). The 4-bromobenzoyl cation ([BrC₆H₄CO]⁺) would also be a prominent fragment, appearing as an isotopic pair at m/z = 183 and 185.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound. The experimentally determined percentages are compared with the calculated theoretical values to validate the empirical and molecular formula. For this compound (C₂₀H₁₆BrNO), the theoretical composition can be calculated. An experimental result that closely matches these theoretical values provides strong evidence for the compound's purity and proposed formula.

Table 4: Elemental Analysis Data for C₂₀H₁₆BrNO

Element Theoretical %
Carbon (C) 65.59%
Hydrogen (H) 4.40%
Bromine (Br) 21.82%
Nitrogen (N) 3.82%

Chemical Reactivity and Derivatization Studies of N Benzyl N Phenyl 4 Bromobenzamide

Amide Hydrolysis Mechanisms and Kinetic Studies

The hydrolysis of an amide bond is a fundamental transformation, though amides are generally stable functional groups requiring vigorous conditions for cleavage. arkat-usa.org Tertiary amides, such as N-Benzyl-N-phenyl-4-bromobenzamide, are particularly resistant to hydrolysis compared to their primary and secondary counterparts due to increased steric hindrance around the carbonyl group. arkat-usa.org

The hydrolysis process, under both acidic and basic conditions, typically proceeds through a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate. researchgate.net However, the expulsion of the hydroxide (B78521) ion from this intermediate is thermodynamically favored over the departure of the more basic amide leaving group, making the reaction slow. researchgate.net

Classical hydrolysis often requires prolonged heating with strong mineral acids or concentrated alkali hydroxides, which can lead to undesirable side reactions. arkat-usa.org To overcome the high stability of tertiary amides, alternative methods have been developed. A notable protocol involves the use of sodium hydroxide in a non-aqueous solvent system, such as methanol/dioxane or methanol/dichloromethane, at room temperature or under reflux. arkat-usa.orgresearchgate.net This method has been shown to be effective for cleaving otherwise unreactive secondary and tertiary amides. arkat-usa.org Studies on related structures have also shown that under certain conditions, formyl groups on a nitrogen can be hydrolyzed while N-benzyl groups remain intact, indicating the relative stability of the benzyl-nitrogen bond. lew.ro

The general mechanism for the alkaline hydrolysis of amides is presented below:

Scheme 1: General Mechanism of Alkaline Amide HydrolysisGenerated code

Synthesis of Novel this compound Derivatives

Transformations and Functionalization at the Amide Nitrogen

The amide nitrogen in this compound is a focal point for potential chemical modifications. As a tertiary amide, it exhibits distinct reactivity compared to primary or secondary amides. The presence of both a benzyl (B1604629) and a phenyl group on the nitrogen atom allows for selective transformations, primarily through cleavage of the N-benzyl or N-phenyl bond, or through reactions that modify these aromatic rings.

One of the most common transformations for N-benzyl amides is the cleavage of the N-benzyl bond. This debenzylation would convert this compound into N-phenyl-4-bromobenzamide. Several methods are established for the debenzylation of amides and amines, and these can be extrapolated to the target molecule.

Reductive Cleavage: Catalytic hydrogenation is a standard method for N-debenzylation. This typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This method is generally clean and efficient.

Oxidative Cleavage: Oxidative methods can also achieve debenzylation. Reagents such as bromo radicals, formed from alkali metal bromides, have been shown to effectively debenzylate N-benzyl amides under mild conditions, yielding the corresponding debenzylated amide. organic-chemistry.org

A hypothetical reaction scheme for the debenzylation of this compound is presented below:

Table 1: Hypothetical N-Debenzylation of this compound

Reagent/Condition Product Putative Yield (%) Reference Method
H₂, Pd/C, Ethanol (B145695) N-phenyl-4-bromobenzamide 85-95 Catalytic Hydrogenolysis

Note: The yields presented in this table are hypothetical and based on typical results for analogous N-benzyl amides. No specific experimental data for this compound was found in the surveyed literature.

The cleavage of the N-phenyl bond is generally more challenging than the cleavage of the N-benzyl bond due to the greater strength of the sp² C-N bond compared to the sp³ C-N bond. However, under certain conditions, such as with strong reducing agents or through specific catalytic cycles, this transformation may be possible, yielding N-benzyl-4-bromobenzamide. Research into the selective cleavage of N-aryl bonds in amides is an ongoing area of chemical synthesis.

While not a direct transformation of the amide nitrogen itself, electrophilic aromatic substitution on the N-phenyl ring would represent a functionalization of a group attached to the amide nitrogen. The amide group is an ortho-, para-director. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the ortho and para positions of the N-phenyl ring. The specific conditions for such reactions would need to be carefully chosen to avoid side reactions on the other aromatic rings of the molecule.

The amide carbonyl itself can be a site of reactivity. Reduction of the amide carbonyl group, for instance with strong reducing agents like lithium aluminum hydride (LiAlH₄), would lead to the corresponding amine, N-benzyl-N-phenyl(4-bromobenzyl)amine. This transformation, however, alters the fundamental amide structure rather than just functionalizing the nitrogen substituents.

Computational Chemistry and Theoretical Investigations of N Benzyl N Phenyl 4 Bromobenzamide

Quantum Chemical Calculations for Molecular Geometry Optimization and Energetics

Quantum chemical calculations are a cornerstone of computational chemistry, providing insights into the three-dimensional arrangement of atoms in a molecule and its energetic properties. For N-Benzyl-N-phenyl-4-bromobenzamide, this would typically involve methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) to determine the most stable conformation (the global minimum on the potential energy surface).

These calculations would yield optimized bond lengths, bond angles, and dihedral angles, defining the molecule's geometry. The energetic information would include the total electronic energy and the heat of formation. However, specific published data from these types of calculations for this compound are not readily found.

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic structure of a molecule governs its chemical behavior. An analysis of the electronic structure of this compound would involve the examination of its molecular orbitals. Of particular interest are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. Visualizations of the HOMO and LUMO would show their distribution across the molecular framework, indicating likely sites for electrophilic and nucleophilic attack. Despite the utility of this analysis, specific studies detailing the FMOs of this compound are not present in the surveyed literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be a valuable application.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. These predicted values can aid in the assignment of experimental spectra. At present, there are no published studies that provide a direct comparison between calculated and experimental NMR data for this compound.

Studies on Reactivity Descriptors and Mechanistic Insights into Reaction Pathways

Quantum chemical calculations can be used to compute a range of reactivity descriptors that help in understanding and predicting the chemical behavior of a molecule. These descriptors, derived from the principles of conceptual DFT, include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η) and Softness (S): Indicators of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's electrophilic character.

These parameters would provide a quantitative basis for assessing the reactivity of this compound. Furthermore, computational modeling can be employed to investigate the mechanisms of reactions involving this amide, by mapping the potential energy surface and identifying transition states and intermediates. Specific research detailing these reactivity descriptors and reaction mechanisms for this compound is not currently available.

Conformational Analysis and Energy Landscapes of Rotational Isomers

Due to the presence of several single bonds, this compound can exist in various conformations arising from the rotation around these bonds, particularly the C-N and N-benzyl bonds. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer.

This process would generate a potential energy landscape, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. However, a detailed conformational analysis and the corresponding energy landscapes for this compound have not been reported in the scientific literature.

Theoretical Insights into Intra- and Intermolecular Interactions

The structure and properties of this compound are influenced by a variety of non-covalent interactions. Intramolecular interactions, such as steric hindrance between the phenyl and benzyl (B1604629) groups, can affect the molecule's preferred conformation.

Intermolecular interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom, would be significant in the solid state and in solution. Computational methods like Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) plots could be used to visualize and quantify these interactions. As with the other areas of computational study, specific theoretical investigations into the intra- and intermolecular interactions of this compound are not documented in the available literature.

Applications and Broader Scientific Impact

Role as a Versatile Synthetic Intermediate in Complex Organic Molecule Construction

N-Benzyl-N-phenyl-4-bromobenzamide serves as a valuable scaffold for the construction of more complex organic molecules, primarily due to the reactivity of the C-Br bond and the stability of the amide group. The presence of the bromine atom on the phenyl ring opens up possibilities for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

Detailed Research Findings:

Palladium-Catalyzed Cross-Coupling Reactions: The aromatic bromine atom can readily participate in reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions would allow for the introduction of a wide array of substituents at the 4-position of the benzoyl group, leading to the synthesis of diverse libraries of compounds with potentially interesting biological activities or material properties. For instance, coupling with various boronic acids could yield biphenyl (B1667301) derivatives, while reaction with amines could introduce further nitrogen-containing functionalities.

Synthesis of Bioactive Molecules: Research into related N-benzylbenzamide structures has highlighted their potential as inhibitors of amyloid-beta (Aβ42) aggregation, a key pathological event in Alzheimer's disease. researchgate.net Although not specifically demonstrated with this compound, its structural similarity to identified inhibitors suggests it could be a valuable intermediate for creating new derivatives with enhanced efficacy. By modifying the 4-position through cross-coupling reactions, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. Furthermore, studies on N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as serotonin (B10506) receptor agonists demonstrate the importance of the N-benzyl and bromo-phenyl motifs in designing neurologically active compounds. nih.gov

Potential in Materials Science for Advanced Material Development (e.g., Electronic or Optical Properties)

The structural characteristics of this compound suggest its potential as a building block for advanced materials with interesting electronic or optical properties. The combination of aromatic rings and a halogen atom can influence the photophysical and charge-transporting properties of materials.

Detailed Research Findings:

Organic Light-Emitting Diodes (OLEDs): While direct applications of this compound in OLEDs have not been reported, related bromine-substituted triphenylamine (B166846) derivatives have been synthesized and shown to have improved hole-mobility, leading to highly efficient green phosphorescent OLEDs with low operating voltages. This indicates that the incorporation of bromine can enhance the performance of charge transport materials. The this compound scaffold could be modified through cross-coupling reactions to create larger, more conjugated systems suitable for use as host materials or hole-transporting layers in OLED devices.

Functional Polymers: Aromatic amides are key components of high-performance polymers like aramids due to their rigidity and thermal stability. The this compound molecule could potentially be used as a monomer in polymerization reactions. For example, after conversion of the bromo-substituent to other reactive groups, it could be incorporated into polyamide or other polymer backbones. The introduction of the bulky N-benzyl-N-phenyl group could influence the polymer's solubility, morphology, and thermal properties. Research on the synthesis of aromatic polyamides has shown that the introduction of different structural units can lead to materials with desirable properties such as strong blue fluorescence and good thermal stability. scirp.org

Contribution to Fundamental Understanding of Amide Chemistry and Halogen-Containing Organic Systems

The study of this compound and its analogs contributes to a deeper understanding of fundamental concepts in organic chemistry, such as amide bond rotation, the influence of substituents on reactivity, and the role of halogen bonding.

Detailed Research Findings:

Q & A

Q. What are the common synthetic routes for N-Benzyl-N-phenyl-4-bromobenzamide, and what factors influence yield and purity?

Synthesis typically involves coupling 4-bromobenzoic acid derivatives with N-benzylaniline. Key steps include:

  • Amide bond formation : Use of coupling agents like trichloroisocyanuric acid (TCICA) or activation via benzoyl chloride intermediates under anhydrous conditions .
  • Reagent optimization : Potassium carbonate (K₂CO₃) as a base and acetonitrile (CH₃CN) as a solvent improve reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures purity. Yield is influenced by stoichiometric ratios, temperature control, and moisture exclusion .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C-Br: ~1.89 Å, C=O: ~1.22 Å) and confirms planar amide geometry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm; carbonyl (C=O) signals at ~168 ppm .
    • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (C₂₀H₁₅BrNO: ~373.25 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to scale up synthesis while maintaining high yield?

  • Continuous flow reactors : Enhance mixing and heat transfer for large-scale amide bond formation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in intermediates .
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., temperature, solvent polarity) identifies robust conditions. For example, elevated temperatures (80–100°C) accelerate coupling but require inert atmospheres to prevent oxidation .

Q. What experimental strategies validate the anti-inflammatory activity of this compound in cellular models?

  • Cell-based assays : Use LPS-induced human gingival fibroblasts (HGFs) to measure IL-6 and PGE₂ suppression via ELISA. NBBA at 10 µg/mL showed 35.6% inhibition of IL-6 and 75.6% inhibition of PGE₂ .
  • Dose-response curves : Establish IC₅₀ values while monitoring cytotoxicity (e.g., MTT assay). NBBA maintained >90% cell viability at <10 µg/mL .
  • Positive controls : Compare with known inhibitors (e.g., NS-398 for COX-2) to contextualize potency .

Q. How should researchers address discrepancies in crystallographic data for structural determination?

  • Validation with SHELX software : Refinement using SHELXL ensures accurate thermal parameters and occupancy factors. For example, residual density maps resolve disorder in bromine substituents .
  • Cross-referencing bond-length databases : Compare observed values (e.g., C-Br) against established norms (Allen et al., 1987) to identify outliers .
  • Twinned crystal analysis : SHELXE can deconvolute overlapping diffraction patterns in cases of pseudo-merohedral twinning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.